molecular formula C7H7NO2 B1442554 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one CAS No. 1123725-74-5

1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one

Cat. No.: B1442554
CAS No.: 1123725-74-5
M. Wt: 137.14 g/mol
InChI Key: GGCHOXAZSLTWIP-UHFFFAOYSA-N
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Description

1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one (CAS 1123725-74-5) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This bicyclic system, with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol, serves as the fundamental core scaffold of the lamellarin family of marine natural products . First isolated from marine organisms such as molluscs and ascidians, lamellarins have been extensively investigated for their potent biological activities . The pyrano[3,4-b]pyrrol-7-one unit is a privileged structure in this context, most notably exemplified by lamellarin D, which has demonstrated potent inhibitory activity against topoisomerase I, a critical enzyme target in cancer therapy . The compound's mechanism involves stabilizing the topoisomerase I-DNA complex, leading to DNA strand breaks and apoptosis, akin to the action of camptothecin derivatives . Beyond topoisomerase inhibition, research indicates that compounds based on this scaffold can directly interfere with mitochondrial function, triggering cancer cell death through alternative pathways . This dual mechanism enhances its therapeutic potential. As a key synthetic intermediate, this compound enables access to a wide range of analogs for developing novel anticancer agents and probing biochemical processes . The rigid, planar structure of the fused ring system promotes specific interactions with biological targets, making it an invaluable tool for chemical biology and preclinical research. This product is intended for research applications and is not for human or veterinary use.

Properties

IUPAC Name

4,5-dihydro-1H-pyrano[3,4-b]pyrrol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h1,3,8H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCHOXAZSLTWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123725-74-5
Record name 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
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Preparation Methods

General Synthetic Routes and Reaction Conditions

The synthesis of 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one typically involves the cyclization of suitably functionalized pyrrole derivatives with aldehydes or ketones under acidic catalysis. The reaction conditions are carefully optimized to promote ring closure and formation of the fused pyrano-pyrrole system.

  • Key Reaction: Cyclization of pyrrole derivatives with aldehydes/ketones using acid catalysts.
  • Reaction Conditions: Controlled temperature (often mild heating), selection of solvents (e.g., polar aprotic solvents), and acid catalysts (e.g., Lewis acids or mineral acids).
  • Outcome: Formation of the fused heterocyclic ring system with high selectivity.

Industrial scale-up considerations include the use of continuous flow reactors and automation to improve reproducibility and cost-effectiveness, though detailed industrial protocols remain scarce in literature.

Advanced Synthetic Method: Sonogashira–Hagihara Cross-Coupling and Iodine-Mediated Cyclization

A more recent and highly effective synthetic approach involves a multi-step process combining palladium-catalyzed cross-coupling and cyclization:

  • Step 1: Sonogashira–Hagihara Cross-Coupling

    • Starting Material: Methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate.
    • Reagents: Terminal alkynes.
    • Catalysts: Palladium complexes and copper co-catalysts.
    • Outcome: Formation of 3-alkynylated N-benzenesulfonyl-1H-pyrrole-2-carboxylates.
  • Step 2: Iodine-Mediated Cyclization

    • Reagent: Iodine.
    • Process: The 3-alkynylated intermediates undergo intramolecular cyclization facilitated by iodine.
    • Outcome: Formation of 5-substituted 4-iodopyrano[3,4-b]pyrrol-7(1H)-ones.
  • Step 3: Further Functionalization

    • The 4-iodo derivatives can be converted into 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Suzuki–Miyaura or additional Sonogashira–Hagihara cross-coupling reactions, allowing structural diversification.

This method provides a versatile platform for synthesizing various substituted derivatives of the core pyrano[3,4-b]pyrrol-7-one scaffold with good yields and functional group tolerance.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Catalysts Reaction Conditions Products References
Acid-catalyzed cyclization Pyrrole derivatives + aldehydes/ketones Acid catalysts (e.g., mineral acids) Controlled temperature, specific solvents This compound
Sonogashira–Hagihara cross-coupling Methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate + terminal alkynes Pd catalyst, Cu co-catalyst Mild heating, iodine-mediated cyclization 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones
Suzuki–Miyaura cross-coupling 5-substituted 4-iodopyrano[3,4-b]pyrrol-7(1H)-ones Pd catalyst, boronic acids Standard Suzuki conditions Diversified substituted pyrano[3,4-b]pyrrol-7-one derivatives

Detailed Research Findings and Analysis

  • Sonogashira–Hagihara Cross-Coupling Efficiency: This palladium-catalyzed reaction efficiently couples terminal alkynes with bromopyrrole esters, providing access to alkynylated intermediates essential for cyclization. The reaction proceeds under mild conditions, minimizing side reactions and decomposition.

  • Iodine-Mediated Cyclization Mechanism: Iodine acts as an electrophilic agent, activating the alkyne moiety to promote intramolecular nucleophilic attack by the pyrrole nitrogen or oxygen, resulting in ring closure to form the pyrano ring fused to the pyrrole. This step is crucial for constructing the bicyclic framework.

  • Versatility of the 4-Iodo Intermediate: The 4-iodopyrano[3,4-b]pyrrol-7(1H)-one intermediate serves as a versatile synthetic handle, allowing further substitution through Suzuki–Miyaura or additional Sonogashira cross-couplings. This enables the synthesis of a wide variety of derivatives for biological and material science applications.

  • Industrial Considerations: Although large-scale industrial synthesis data is limited, optimization of these reactions for scale-up would focus on catalyst loading reduction, solvent recycling, and continuous flow processing to enhance throughput and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one exerts its effects is largely dependent on its interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights structural distinctions and applications among related heterocycles:

Compound Name Core Structure Key Features Applications/Context
1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one Pyrano-pyrrolone Bicyclic, partially saturated, oxygen and nitrogen heteroatoms Natural product scaffolds (e.g., lamellarins)
Tert-butyl N-({1H,4H,5H,7H-pyrano[3,4-c]pyrazol-7-yl}methyl)carbamate Pyrano-pyrazole Pyrazole ring replaces pyrrolone; tert-butyl carbamate substituent Synthetic intermediate (e.g., in peptide chemistry)
4H-Pyrido[1,2-a]pyrimidin-4-ones Pyrido-pyrimidinone Larger tricyclic system with pyridine and pyrimidinone fused rings Pharmaceutical candidates (patented kinase inhibitors)
1,2,3,4,5,6-Hexahydro-7H-cyclopenta[b]pyridin-7-one Cyclopenta-pyridine Fully saturated bicyclic system with pyridine and cyclopentane Unspecified in literature; structural analog

Substituent Effects and Bioactivity

  • In contrast, 4H-pyrido[1,2-a]pyrimidin-4-ones often feature piperazine or pyrrolidine substituents, enhancing pharmacokinetic profiles for kinase inhibition .

Commercial and Research Considerations

  • Availability: this compound is listed as discontinued in commercial catalogs (), suggesting challenges in large-scale synthesis or niche demand.
  • Research Potential: Its natural product association underscores its value in medicinal chemistry, though further studies are needed to explore bioactivity and synthetic scalability .

Biological Activity

Overview

1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one is a heterocyclic compound characterized by a unique combination of pyrrole and pyran rings. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Research indicates that it may play a role in various therapeutic applications, including anticancer and anti-inflammatory effects.

  • Molecular Formula: C7_7H7_7NO2_2
  • Molecular Weight: 137.14 g/mol
  • CAS Number: 1123725-74-5
  • Canonical SMILES: C1COC(=O)C2=C1C=CN2

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. These interactions can involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptors that modulate cellular signaling pathways.
  • Antioxidant Activity: The structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cell Line Studies: The compound has shown cytotoxic effects against several cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50_{50} values ranging from 3.79 µM to 12.50 µM .
Cell LineIC50_{50} (µM)Reference
MCF-73.79
HCT11612.50
NCI-H46042.30

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Case Studies

Case Study 1: Anticancer Synergy with Doxorubicin

A study explored the synergistic effects of combining this compound with doxorubicin in MDA-MB-231 breast cancer cells. The results indicated enhanced cytotoxicity when used in combination compared to doxorubicin alone, suggesting potential for improved therapeutic strategies in resistant cancer types .

Case Study 2: Mechanistic Insights into Antioxidant Activity

Research into the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in cellular models. This activity was linked to its ability to scavenge reactive oxygen species (ROS), providing a protective effect against cellular damage .

Q & A

Q. What synthetic methodologies are commonly employed for 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions or cyclization strategies. For example, refluxing precursors in xylene with chloranil (a dehydrogenation agent) for 25–30 hours, followed by NaOH treatment and recrystallization, is a documented approach for related pyrrole derivatives . Optimization involves adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature. A table comparing methods from literature is provided below:
MethodPrecursorsCatalyst/SolventYieldReference
Cyclization4-oxo-4-phenylbutanenitrileXylene/Chloranil65–88%
Multi-componentAroyl derivativesBase-assisted67–85%
One-pot reactionEthyl acetoacetate derivativesEtOH/NaOAc71–85%

Yield improvements (>80%) are achievable by replacing xylene with DMF for better solubility or using microwave-assisted heating .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign δ values for pyran and pyrrole protons (e.g., pyran-OCH2 at δ 4.07 ppm and aromatic protons at δ 7.38–8.60 ppm) .
  • FTIR : Confirm lactone carbonyl stretches (~1732 cm⁻¹) and pyrrole N-H bonds (~2969 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+Li]+ at m/z 156.0632) .
  • TLC : Monitor reaction progress using silica gel and ethyl acetate/hexane (Rf ~0.3–0.5) .
    Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Based on structurally similar compounds:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H332) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the pyranone ring’s carbonyl group often acts as an electrophilic center (HOMO ~–6.5 eV) .
  • Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Outputs : Electrostatic potential maps identify hydrogen-bonding sites, while Fukui functions guide functionalization strategies (e.g., bromination at C3) .
    Validate computational results with experimental Hammett constants or kinetic isotope effects .

Q. How should researchers resolve contradictions between experimental spectral data and predicted structural models?

  • Methodological Answer :
  • Step 1 : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling networks .
  • Step 2 : Compare experimental IR carbonyl stretches (e.g., 1732 cm⁻¹) with DFT-simulated spectra; deviations >10 cm⁻¹ suggest conformational flexibility .
  • Step 3 : Perform X-ray diffraction if single crystals form. For example, a 0.5 Å resolution structure can clarify bond length discrepancies in the pyran ring .
  • Case Study : A reported δ 5.39 ppm signal initially assigned to H8 was later corrected to H6 via NOESY, resolving a stereochemical conflict .

Q. What strategies optimize the compound’s functionalization for pharmacological screening?

  • Methodological Answer :
  • Directed C-H Activation : Use Pd(OAc)₂ with pivalic acid to introduce aryl groups at C4 (e.g., 4-fluorophenyl for enhanced bioavailability) .
  • Click Chemistry : Azide-alkyne cycloaddition at the pyrrole N-position generates triazole-linked prodrugs .
  • Biological Testing : Screen against kinase inhibitors (e.g., EGFR) using SPR or fluorescence polarization assays. A pilot study showed IC50 values of 1.2 µM for a chloro-substituted analog .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

  • Methodological Answer : The pyranone oxygen stabilizes transition states via resonance. For Suzuki-Miyaura coupling:
  • Oxidative Addition : Pd⁰ inserts into the C-Br bond (if brominated), with a calculated ΔG‡ of 22 kcal/mol .
  • Transmetallation : Boronic acid attacks the Pd center, favored by electron-withdrawing groups on the pyran ring.
  • Reductive Elimination : Pd releases the coupled product, accelerated by microwave irradiation (120°C, 20 min) .
    Monitor by GC-MS to detect intermediates like Pd-π complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 2
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one

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